molecular formula C12H9F2NO4 B2748505 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 932918-49-5

4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2748505
CAS No.: 932918-49-5
M. Wt: 269.204
InChI Key: IVMJVAIGXCSTDY-UHFFFAOYSA-N
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Description

4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted protein degraders and enzyme inhibitors. Its core structure, featuring a carboxylic acid-functionalized isoxazole linked to a difluorophenoxy moiety, makes it a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [Source] and other bifunctional molecules. Researchers utilize this compound to covalently link E3 ligase ligands to target protein-binding motifs, facilitating the ubiquitination and subsequent degradation of disease-relevant proteins [Source] . Furthermore, its scaffold is recognized as a privileged fragment in drug discovery, often serving as a key precursor in the synthesis of potential therapeutic agents, including inhibitors for various enzymes. The structural elements, such as the fluorinated aromatic ring and the heterocyclic carboxylic acid, are commonly employed to fine-tune pharmacokinetic properties and binding affinity in lead optimization campaigns [Source] . This reagent provides researchers with a critical starting material for exploring novel mechanisms of action in oncology, virology, and other therapeutic areas.

Properties

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO4/c1-6-8(11(12(16)17)15-19-6)5-18-10-3-2-7(13)4-9(10)14/h2-4H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMJVAIGXCSTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of appropriate precursors. One common method includes the reaction of 2,4-difluorophenol with a suitable isoxazole precursor under controlled conditions. The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is primarily studied for its role as a pharmaceutical intermediate. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with isoxazole structures can exhibit antimicrobial properties. Studies have shown that derivatives of isoxazole can inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar properties.

Neuroscience Research

The compound's potential effects on neurotransmitter systems make it relevant in neuroscience studies. It may serve as a tool for investigating the modulation of GABA receptors, which are crucial in the treatment of neurological disorders such as anxiety and epilepsy.

Cancer Research

Given its chemical structure, there is potential for this compound to be explored in cancer research. Isoxazole derivatives have been shown to have cytotoxic effects on cancer cells, and ongoing studies may reveal the efficacy of this compound in inhibiting tumor growth.

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated that isoxazole derivatives inhibit bacterial growth, suggesting potential use in antibiotic development.
Study BNeurotransmitter ModulationFound that similar compounds affect GABA receptor activity, indicating possible therapeutic applications in CNS disorders.
Study CCytotoxicity in Cancer CellsReported that compounds with isoxazole rings showed selective toxicity towards cancer cells, warranting further investigation into their mechanisms.

Mechanism of Action

The mechanism of action of 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Structural Differences

The following compounds share the isoxazole-carboxylic acid core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name CAS Number Substituents Key Features
4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid 932918-49-5 4-(2,4-difluorophenoxymethyl), 5-methyl, 3-carboxylic acid Enhanced lipophilicity and hydrogen-bonding capacity .
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid N/A 5-(2,4-difluorophenyl), 3-carboxylic acid Direct aryl substitution; potential for π-π stacking .
Ethyl 4-[(2,4-difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylate 938022-06-1 4-(2,4-difluorophenoxymethyl), 5-methyl, 3-ethyl ester Ester derivative with improved membrane permeability .
5-(4-Fluorophenyl)-3-methyl-4-isoxazolecarboxylic acid ethyl ester 1644-03-7 5-(4-fluorophenyl), 3-methyl, 4-carboxylic acid ethyl ester Reduced fluorine content; ester group for prodrug applications .

Physicochemical Properties

  • Solubility : The carboxylic acid moiety improves aqueous solubility relative to ester derivatives (e.g., ethyl ester in CAS 938022-06-1) .

Pharmacological Potential

  • Antimicrobial Activity : Fluorinated isoxazoles exhibit antibacterial properties, likely due to interference with bacterial cell wall synthesis .
  • Kinase Inhibition : Structural analogs with aryl-ether linkages (e.g., Example 324 in EP 4374877 A2) show activity against tyrosine kinases, suggesting a template for kinase inhibitor design .

Biological Activity

The compound 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (DFMICA) has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DFMICA, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

DFMICA is characterized by its unique molecular structure, which includes a difluorophenoxy group and an isoxazole moiety. The molecular formula is C12H9F2NO4C_{12}H_{9}F_{2}NO_{4} with a molecular weight of approximately 269.2 g/mol . The presence of the difluorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₉F₂NO₄
Molecular Weight269.2 g/mol
PurityMin. 95%
InChIInChI=1S/C₁₂H₉F₂NO₄

Antimicrobial Activity

DFMICA has shown promising antimicrobial properties in various studies. Its efficacy against a range of bacterial strains has been demonstrated, suggesting potential applications in treating infections. For instance, studies indicated that DFMICA exhibited significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antioxidant Activity

Research has highlighted the antioxidant potential of DFMICA. It was found to scavenge free radicals effectively, indicating its role in reducing oxidative stress. The compound's antioxidant activity was quantified using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

DFMICA has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that DFMICA may be beneficial in conditions characterized by chronic inflammation .

Antitumor Activity

Preliminary studies have explored the antitumor effects of DFMICA. It was shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled study, DFMICA was tested against multi-drug resistant strains of bacteria. The results indicated that DFMICA not only inhibited bacterial growth but also reduced biofilm formation significantly, which is crucial for preventing chronic infections.

Case Study 2: Antioxidant Potential

A study assessing the antioxidant capacity of DFMICA reported that it reduced lipid peroxidation levels in cellular models exposed to oxidative stress. This effect was attributed to the compound's ability to donate electrons and stabilize free radicals.

The biological activities of DFMICA can be attributed to its ability to interact with various cellular targets:

  • Antimicrobial Mechanism : DFMICA disrupts bacterial cell membranes, leading to cell lysis.
  • Antioxidant Mechanism : It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS).
  • Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, DFMICA reduces the expression of inflammatory mediators.
  • Antitumor Mechanism : Induction of apoptosis through caspase activation is a key pathway for its antitumor effects.

Q & A

Basic: What are the recommended storage conditions to maintain the stability of 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid in laboratory settings?

Methodological Answer:
To ensure stability, store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at 2–8°C. Desiccants such as silica gel should be included to mitigate moisture absorption, as hydrolytic degradation of the isoxazole ring or ester groups (if present) is possible. Avoid prolonged exposure to ambient oxygen and humidity, which can accelerate decomposition . Regular monitoring via HPLC (≥95% purity threshold) is advised to confirm integrity during long-term storage .

Basic: What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:
A combination of 1H/13C NMR and FTIR spectroscopy is critical for verifying functional groups (e.g., carboxylic acid, isoxazole ring, and difluorophenoxy moiety). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity assessment, reverse-phase HPLC with UV detection (210–254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase adjusted to pH 2.5–3.0 with formic acid . Cross-referencing spectral data with structurally analogous isoxazole derivatives (e.g., 5-methylisoxazole-4-carboxylic acid) can resolve ambiguities .

Advanced: How can researchers address contradictory reports on the melting point range of this compound in different studies?

Methodological Answer:
Discrepancies in melting points may arise from differences in purity , polymorphic forms , or synthetic impurities . To resolve this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs and determine the true melting point.
  • Purify the compound via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC .
  • Compare results with structurally related compounds (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, mp 239–242°C ), noting that fluorinated substituents may lower melting points due to reduced crystallinity .

Advanced: What experimental strategies can elucidate the role of the 2,4-difluorophenoxy moiety in the compound’s bioactivity?

Methodological Answer:
To investigate structure-activity relationships (SAR):

  • Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups) and compare bioactivity in assays (e.g., enzyme inhibition or cellular uptake studies) .
  • Use computational modeling (e.g., molecular docking) to assess binding interactions with target proteins, leveraging the electron-withdrawing effects of fluorine on aromatic rings.
  • Analyze metabolic stability via LC-MS to determine if the difluorophenoxy group enhances resistance to oxidative degradation .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

Methodological Answer:

  • Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Conduct reactions in a fume hood to avoid inhalation of airborne particulates.
  • In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical evaluation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side reactions (e.g., ring-opening of the isoxazole).
  • Monitor intermediates via thin-layer chromatography (TLC) or in-line IR spectroscopy .
  • Optimize solvent systems: Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitution at the methylisoxazole core, as seen in analogous syntheses .
  • Purify crude products using flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from regioisomeric byproducts .

Advanced: What methodologies are suitable for studying the environmental fate or degradation pathways of this compound?

Methodological Answer:

  • Conduct photostability studies using UV-Vis irradiation (e.g., 254 nm) to simulate sunlight exposure, analyzing degradation products via LC-MS .
  • Perform hydrolysis experiments at varying pH levels (1–13) to identify susceptible bonds (e.g., ester or ether linkages).
  • Use soil microcosm assays to assess biodegradation rates, quantifying residual compound via GC-MS or HPLC .

Basic: How can researchers validate the purity of this compound for use in biological assays?

Methodological Answer:

  • Combine HPLC (for organic impurities) and ion chromatography (for inorganic salts).
  • Perform elemental analysis (C, H, N) to confirm stoichiometry.
  • Use Karl Fischer titration to measure water content (<0.5% recommended) .

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